molecular formula C21H24N2O3 B4018017 N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide

N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide

Cat. No. B4018017
M. Wt: 352.4 g/mol
InChI Key: KTKWFNZYSLISEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves cascade reactions or base-catalyzed processes. For instance, a TEMPO-dependent synthesis involving the one-pot cascade reactions of allenic ketones with amines and enones has been shown to efficiently construct six-membered carbocycles, introducing valuable amino and carbonyl groups (Feng et al., 2018). Another approach uses sodium hydride for base-catalyzed N-benzoylation of 3-amino-2-cyclohexenones, achieving high yields of substituted vinylic benzamides (Anderson et al., 2004).

Molecular Structure Analysis

Molecular structure analyses of benzamide derivatives reveal insights into their chemical behavior and interactions. The crystal structures of some compounds are stabilized by various intermolecular contacts, such as N—H⋯O, O—H⋯O, and C—H⋯π interactions, indicating the importance of these interactions in determining the compounds' physical and chemical properties (Ghichi et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives undergo diverse chemical reactions, contributing to their rich chemical properties. Cyclodehydration of N-(aminoalkyl)benzamides, for example, can produce cyclic amidines under mild conditions, illustrating the compounds' reactivity and potential for synthesizing novel structures (Loughlin et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and film-forming ability, are often influenced by their molecular structure. Polyamides based on cyclohexane structures, for instance, display good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating their potential for various applications (Yang et al., 1999).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity towards different functional groups and stability under various conditions, are crucial for their application in synthetic chemistry. The bisannulation of benzamides and cyclohexadienone-tethered allenes via C-H activation and relay ene reaction, for instance, showcases the compounds' capability to form complex structures with high yields and diastereoselectivities (Kong et al., 2018).

properties

IUPAC Name

N-cyclohexyl-2-[(2-phenoxyacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(15-26-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-16-9-3-1-4-10-16/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKWFNZYSLISEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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